molecular formula C12H18N4OS2 B14742675 Theophylline, 8-pentylthio-2-thio- CAS No. 4869-70-9

Theophylline, 8-pentylthio-2-thio-

Cat. No.: B14742675
CAS No.: 4869-70-9
M. Wt: 298.4 g/mol
InChI Key: AYOOHXCZCYWXBB-UHFFFAOYSA-N
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Description

Theophylline, 8-pentylthio-2-thio-, is a xanthine derivative structurally derived from theophylline (1,3-dimethylxanthine) through substitution at the 8-position with a pentylthio (-S-C₅H₁₁) group and at the 2-position with a thione (-S-) group. This modification replaces the oxygen atoms at these positions with sulfur, significantly altering its physicochemical and pharmacological properties. The molecular formula is inferred as C₁₃H₂₀N₄OS₂ based on structural analogs like 8-butylthio-2-thio-theophylline (C₁₁H₁₆N₄OS₂) and 8-octylthio-2-thio-theophylline (C₁₅H₂₄N₄OS₂) .

Properties

CAS No.

4869-70-9

Molecular Formula

C12H18N4OS2

Molecular Weight

298.4 g/mol

IUPAC Name

1,3-dimethyl-8-pentylsulfanyl-2-sulfanylidene-7H-purin-6-one

InChI

InChI=1S/C12H18N4OS2/c1-4-5-6-7-19-11-13-8-9(14-11)15(2)12(18)16(3)10(8)17/h4-7H2,1-3H3,(H,13,14)

InChI Key

AYOOHXCZCYWXBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C

Origin of Product

United States

Preparation Methods

Molecular Identification

Theophylline, 8-pentylthio-2-thio- (CAS: 4869-70-9) possesses a distinct molecular structure characterized by the following parameters:

  • Chemical Name: 1,3-dimethyl-8-pentylsulfanyl-2-sulfanylidene-7H-purin-6-one
  • Molecular Formula: C₁₂H₁₈N₄OS₂
  • Molecular Weight: 298.43 g/mol
  • SMILES Notation: CCCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C
  • InChI: InChI=1S/C12H18N4OS2/c1-4-5-6-7-19-11-13-8-9(14-11)15(2)12(18)16(3)10(8)17/h4-7H2,1-3H3,(H,13,14)
  • InChIKey: AYOOHXCZCYWXBB-UHFFFAOYSA-N

Physical and Chemical Properties

The physical and chemical attributes of Theophylline, 8-pentylthio-2-thio- provide insight into its handling and reactivity during synthesis:

Property Value
Density 1.35 g/cm³
Boiling Point 489.1°C (at 760 mmHg)
Flash Point 249.6°C
Predicted CCS [M+H]⁺ 170.8 Ų
LogP 2.61190
PSA 113.00000
Index of Refraction 1.659

These properties indicate a relatively stable compound with high thermal resistance, which affects its handling during synthesis and purification processes.

Related Thio-Substituted Purine Derivatives

Examining the preparation of structurally similar compounds provides valuable insights for synthesizing Theophylline, 8-pentylthio-2-thio-.

Theophylline, (8-propylthio)-2-thio-

This closely related compound (CAS: 4791-36-0) differs from the target molecule only in the length of the alkyl chain (propyl vs. pentyl):

  • Chemical Formula: C₁₀H₁₄N₄OS₂
  • Molecular Weight: 270.37 g/mol
  • Chemical Structure: 1,3-dimethyl-8-propylsulfanyl-2-sulfanylidene-7H-purin-6-one

The synthetic methodology for this compound likely parallels approaches suitable for the pentyl analog, with modifications to the alkylation step using propyl rather than pentyl halides.

8-(ethylsulfanyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

This related compound (CAS: 346660-31-9) features a similar core structure with ethylsulfanyl substitution at position 8:

  • Molecular Formula: C₁₇H₁₈N₄O₂S
  • Molecular Weight: 344.4 g/mol

The synthesis of this compound provides precedent for introducing alkylthio groups at the 8-position of purines, a key step in preparing Theophylline, 8-pentylthio-2-thio-.

Methyl 2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetate

This compound (CAS: 82331-14-4) demonstrates another approach to introducing sulfanyl groups at the 8-position:

  • Molecular Formula: C₁₀H₁₂N₄O₄S
  • Molecular Weight: 284.29 g/mol

Chemical Reactions Analysis

Theophylline, 8-pentylthio-2-thio- undergoes various chemical reactions, including:

Scientific Research Applications

Theophylline, 8-pentylthio-2-thio- has several scientific research applications:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Predicted logP
Theophylline C₇H₈N₄O₂ 180.16 1,3-dimethylxanthine -0.5
8-Butylthio-2-thio-theophylline C₁₁H₁₆N₄OS₂ 280.4 8-butylthio, 2-thione 1.8
8-Pentylthio-2-thio-theophylline C₁₃H₂₀N₄OS₂ 308.4 8-pentylthio, 2-thione 2.3
8-Octylthio-2-thio-theophylline C₁₅H₂₄N₄OS₂ 340.5 8-octylthio, 2-thione 3.5
Etophylline C₉H₁₂N₄O₃ 224.2 7-(2-hydroxyethyl) -0.2

Oxygen-Containing Theophylline Derivatives

  • Etophylline (7-(2-hydroxyethyl)theophylline) : Substitution with a polar hydroxyethyl group (C₉H₁₂N₄O₃) increases hydrophilicity (logP ~-0.2) compared to alkylthio derivatives, favoring renal excretion and reducing central nervous system penetration .

Parent Theophylline

Theophylline (C₇H₈N₄O₂) exhibits a melting point of 273.14°C (Tₒₙₛₑₜ: 272.35°C) and a heat of fusion of -204.32 J/g . Its derivatives, including 8-pentylthio-2-thio-theophylline, are expected to have lower melting points due to reduced crystallinity from bulky alkylthio groups.

Table 2: Thermal Properties

Compound Melting Point (°C) Heat of Fusion (J/g)
Theophylline 273.14 -204.32
Sorbitol 100.67 -170.69
Glicocol 256.08* -967.34

*Decomposes upon melting.

Research Findings and Pharmacological Implications

  • The pentylthio derivative may offer a balance between absorption and metabolic stability .
  • Safety Profile: Theophylline is associated with narrow therapeutic indices and adverse effects (e.g., arrhythmias) due to adenosine receptor antagonism .
  • Thermal Stability : Theophylline’s high melting point reflects its crystalline stability, whereas alkylthio derivatives likely exhibit lower thermal stability due to structural disruption .

Notes and Limitations

  • Data for 8-pentylthio-2-thio-theophylline are inferred from structural analogs; experimental validation is required.
  • Conflicting literature on theophylline’s melting point (268–274°C ) underscores variability in measurement conditions.

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